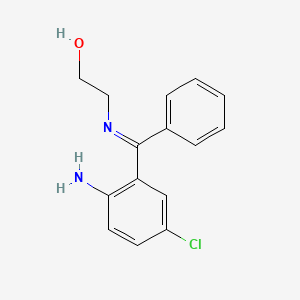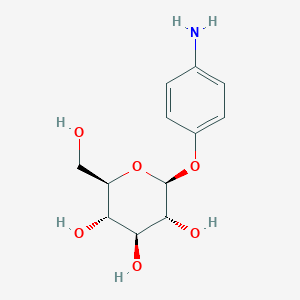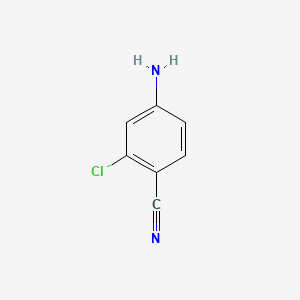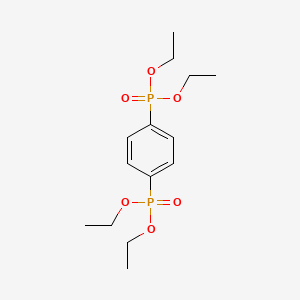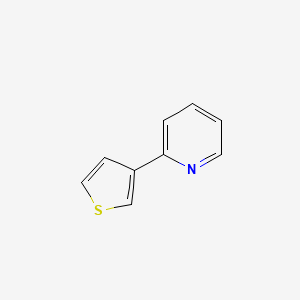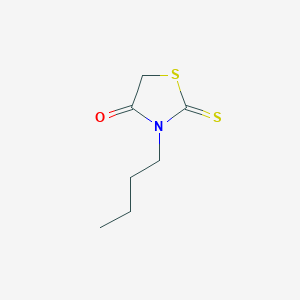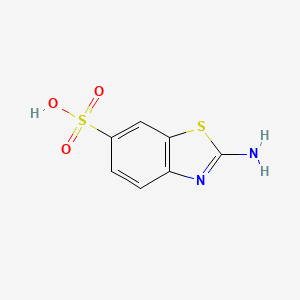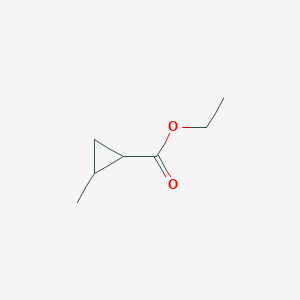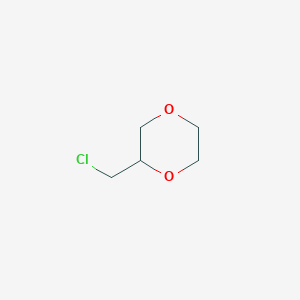
1-Bromo-2,4,5-trimethylbenzene
Overview
Description
1-Bromo-2,4,5-trimethylbenzene: is an organic compound with the molecular formula C9H11Br . It is a derivative of trimethylbenzene, where one of the hydrogen atoms is replaced by a bromine atom. .
Biochemical Analysis
Biochemical Properties
5-Bromo-1,2,4-trimethylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of ubiquinones, also known as Coenzyme Q. Ubiquinones are essential for the electron transport chain in cellular respiration. The compound interacts with enzymes involved in the methylation and bromination processes, such as methyltransferases and bromoperoxidases. These interactions facilitate the incorporation of the bromine atom into the benzene ring, which is crucial for the compound’s biochemical activity .
Cellular Effects
5-Bromo-1,2,4-trimethylbenzene affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in cellular responses. Additionally, 5-Bromo-1,2,4-trimethylbenzene can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of 5-Bromo-1,2,4-trimethylbenzene involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1,2,4-trimethylbenzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-1,2,4-trimethylbenzene is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-1,2,4-trimethylbenzene vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular respiration and energy production. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in experimental studies involving 5-Bromo-1,2,4-trimethylbenzene .
Metabolic Pathways
5-Bromo-1,2,4-trimethylbenzene is involved in various metabolic pathways, including the hydroxylation and oxidation of its methyl groups. Enzymes such as cytochrome P450 oxidases play a crucial role in these metabolic processes. The compound’s metabolism can lead to the formation of metabolites that can further interact with other biomolecules, affecting metabolic flux and metabolite levels. These interactions can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Bromo-1,2,4-trimethylbenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as its distribution within different cellular compartments can modulate its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Bromo-1,2,4-trimethylbenzene is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the mitochondria, where it can participate in cellular respiration and energy production. The localization of 5-Bromo-1,2,4-trimethylbenzene within specific subcellular compartments can modulate its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4,5-trimethylbenzene can be synthesized through the bromination of 1,2,4-trimethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrially, this compound can be produced by the bromination of pseudocumene (1,2,4-trimethylbenzene) using bromine and a suitable catalyst. The reaction is typically conducted in a solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include substituted benzene derivatives where the bromine atom is replaced by nucleophiles.
Oxidation: Products include carboxylic acids or ketones depending on the extent of oxidation
Scientific Research Applications
1-Bromo-2,4,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of intermediates for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2,4,5-trimethylbenzene primarily involves its participation in electrophilic aromatic substitution reactions. The bromine atom on the benzene ring makes the compound more reactive towards electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of the bromine atom by the electrophile .
Comparison with Similar Compounds
- 5-Bromo-1,2,3-trimethoxybenzene
- 2-Bromomesitylene
- 1-Bromo-4-propylbenzene
- 3-Bromo-2,4,6-trimethylaniline
Comparison: 1-Bromo-2,4,5-trimethylbenzene is unique due to the specific positioning of the bromine atom and the three methyl groups on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo compared to other brominated benzene derivatives .
Properties
IUPAC Name |
1-bromo-2,4,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZXFZRJDVZMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203144 | |
| Record name | 5-Bromo-1,2,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-19-2 | |
| Record name | 1-Bromo-2,4,5-trimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2,4-trimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5469-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-1,2,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2,4-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromo-1,2,4-trimethylbenzene in the synthesis of α-DL-Tocopherol?
A1: The provided abstract describes a synthetic pathway for α-DL-Tocopherol (Vitamin E) where 5-Bromo-1,2,4-trimethylbenzene serves as a key intermediate. [] The synthesis starts from coal tar cumene and involves several steps. First, 5-Bromopseudocumene is synthesized from pseudocumene-5-sulfonic acid. Subsequently, it is converted to 5-bromo-3,6-dinitropseudocumene, which undergoes hydrogenation to yield 3,6-diaminopseudocumene. Finally, oxidation of this compound leads to the formation of pseudocumoquinone, a precursor for α-DL-Tocopherol synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


